molecular formula C9H14N6O B2794749 1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol CAS No. 899974-66-4

1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol

Cat. No.: B2794749
CAS No.: 899974-66-4
M. Wt: 222.252
InChI Key: YXOPNGJLHFCBAK-UHFFFAOYSA-N
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Description

1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol is a compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with an ethyl group at the 3-position and an amino-propan-2-ol substituent at the 7-position.

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .

Mode of Action

The compound interacts with the EGFR, inhibiting its tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival .

Biochemical Pathways

The compound’s interaction with EGFR affects several biochemical pathways. Primarily, it inhibits the activation of the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are involved in cell proliferation, survival, and differentiation . By inhibiting these pathways, the compound can effectively halt the growth and spread of cancer cells .

Pharmacokinetics

The metabolism and excretion of these compounds can vary, but they are typically metabolized in the liver and excreted via the kidneys .

Result of Action

The result of the compound’s action is a significant reduction in cancer cell proliferation and survival . In vitro results revealed that similar compounds show potent anticancer activity, with IC50 values indicating strong inhibitory effects on cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . .

Preparation Methods

The synthesis of 1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Formation of the pyrimidine ring: This involves the condensation of appropriate precursors, such as amidines and β-dicarbonyl compounds.

    Fusion of the triazole and pyrimidine rings: This step often involves cyclization reactions under acidic or basic conditions.

    Introduction of the ethyl group: This can be done through alkylation reactions.

    Attachment of the amino-propan-2-ol group: This step typically involves nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group, leading to the formation of various substituted derivatives.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol has been explored for various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and mechanisms.

    Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a fused ring structure and exhibit similar biological activities.

    Triazolo[4,3-a]pyrazine derivatives: These compounds have a different ring fusion pattern but share similar chemical properties and applications.

    1,2,4-Triazole derivatives: These compounds are known for their stability and biological activity, making them useful in various research applications.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O/c1-3-15-9-7(13-14-15)8(11-5-12-9)10-4-6(2)16/h5-6,16H,3-4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOPNGJLHFCBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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